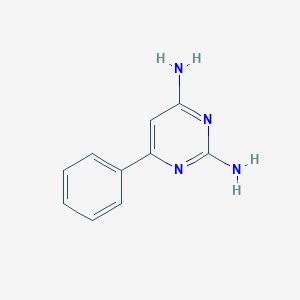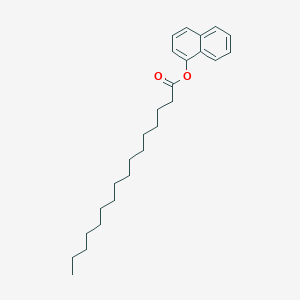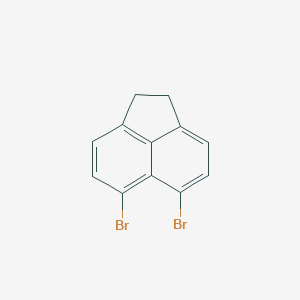
(4R)-4-(trichloromethyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Trichloromethyl)-2-oxetanone is a chiral compound characterized by the presence of a trichloromethyl group and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with epoxides under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. Common reagents used in this synthesis include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods: Industrial production of ®-4-(Trichloromethyl)-2-oxetanone may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the trichloromethyl group can yield dichloromethyl or methyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted oxetanes
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include carboxylic acids, esters, dichloromethyl derivatives, and various substituted oxetanes .
Applications De Recherche Scientifique
®-4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- ®-4-(Dichloromethyl)-2-oxetanone
- ®-4-(Methyl)-2-oxetanone
- ®-4-(Chloromethyl)-2-oxetanone
Comparison: ®-4-(Trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of three chlorine atoms increases the compound’s potential for metabolic activation and subsequent biological activity .
Propriétés
Numéro CAS |
16493-62-2 |
|---|---|
Formule moléculaire |
C4H3Cl3O2 |
Poids moléculaire |
189.42 g/mol |
Nom IUPAC |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
Clé InChI |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
SMILES isomérique |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
SMILES canonique |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















